BenchChemオンラインストアへようこそ!

1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-imidazole

Medicinal Chemistry Kinase Selectivity Structure-Activity Relationship

This compound is a uniquely positioned, ready-to-screen pyrazolo[1,5-a]pyrimidine scaffold featuring an unsubstituted 1H-imidazole at the 7-position—a critical differentiator for kinase (e.g., PI3Kδ, MAP4K2) and CNS drug discovery SAR campaigns. Unlike its 2-ethyl-imidazole or piperazine analogs, this compound enables systematic exploration of substitution effects on isoform selectivity and baseline profiling. Procure it to establish a reference point in your screening cascade and accelerate lead optimization with a structurally matched negative control.

Molecular Formula C19H18ClN5
Molecular Weight 351.84
CAS No. 896853-72-8
Cat. No. B2921353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-imidazole
CAS896853-72-8
Molecular FormulaC19H18ClN5
Molecular Weight351.84
Structural Identifiers
SMILESCC(C)(C)C1=NC2=C(C=NN2C(=C1)N3C=CN=C3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C19H18ClN5/c1-19(2,3)16-10-17(24-9-8-21-12-24)25-18(23-16)15(11-22-25)13-4-6-14(20)7-5-13/h4-12H,1-3H3
InChIKeyOZZLTBKKGSIRRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-imidazole (CAS 896853-72-8): Core Scaffold and Procurement Identity


The compound 1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-imidazole (CAS 896853-72-8) is a fully synthetic small molecule (MF: C19H18ClN5, MW: 351.8 g/mol) belonging to the pyrazolo[1,5-a]pyrimidine class . Its structure features a tert-butyl group at the 5-position, a 4-chlorophenyl ring at the 3-position, and an unsubstituted 1H-imidazole directly attached at the 7-position of the bicyclic core. This substitution pattern is a key differentiator from other 7-substituted analogs (e.g., 7-ol, 7-amino, or 7-(2-ethyl-imidazole) derivatives), making it a distinct chemical entry for structure-activity relationship (SAR) exploration, particularly within programs targeting kinase inhibition or CNS receptor modulation [1].

Why 7-Position Imidazole Substitution on Pyrazolo[1,5-a]pyrimidine Thwarts Simple Analog Interchange


Within the pyrazolo[1,5-a]pyrimidine chemical space, the substituent at the 7-position is a critical determinant of both target binding and physicochemical properties. For example, in the CRF1 antagonist series, even subtle changes at the 7-position (e.g., from an amino-propyl chain to a cyclic amine) resulted in a >10-fold difference in binding affinity (IC50 range: 4.2–418 nM) [1]. Similarly, for PI3Kδ inhibitors, replacing a benzimidazole with a simpler imidazole at the 7-position can fundamentally alter the selectivity profile against off-target isoforms [2]. Therefore, 1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-imidazole cannot be assumed to be functionally interchangeable with its 7-(2-ethyl-imidazole) analog (CHEBI:106076), a 7-piperazine analog (CAS 896065-50-2), or a 7-ol derivative (CAS not found) without direct comparative biological data, which is currently lacking in the public domain for this compound [1][2].

Quantitative Differentiation Evidence for 1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-imidazole


Structural Uniqueness as a Basis for Unexplored Selectivity vs. 7-(2-Ethyl-imidazole) Analog

A direct comparison of the target compound with its closest ChEBI-annotated analog, 5-tert-butyl-3-(4-chlorophenyl)-7-(2-ethyl-1-imidazolyl)pyrazolo[1,5-a]pyrimidine (CHEBI:106076), highlights a distinct structural difference at the imidazole moiety (unsubstituted vs. 2-ethyl). No quantitative head-to-head biological data are publicly available for either compound [1]. However, in the wider pyrazolo[1,5-a]pyrimidine class, adding steric bulk at the 7-position group can induce selectivity changes. For instance, in a PI3Kδ inhibitor series, substituting a benzimidazole at the 7-position with different functional groups altered isoform selectivity (PI3Kβ/δ) from 1415-fold down to significantly lower ratios [2]. This supports the inference that the unsubstituted imidazole in the target compound is a unique structural vector for probing steric and electronic effects, which may yield a different selectivity fingerprint compared to the 2-ethyl analog, though quantifiable data are absent.

Medicinal Chemistry Kinase Selectivity Structure-Activity Relationship

Predicted Physicochemical Differentiation from 7-Piperazine and 7-Amino Analogs

In the absence of experimental solubility, logP, and permeability data, predicted physicochemical properties establish a baseline differentiation. Based on its neutral, aromatic 7-imidazole substituent, the target compound is predicted to have lower topological polar surface area (tPSA) and higher lipophilicity (cLogP) compared to analogs bearing a 7-piperazine (CAS 896065-50-2) or 7-amino-propyl-dimethyl-amine (BindingDB BDBM51877) group [1]. For the broader pyrazolo[1,5-a]pyrimidine class, achieving a balance between potency and CNS permeability is critical; modifications that lower tPSA while maintaining acceptable solubility are desirable for CNS-penetrant candidate selection [2]. The target compound's specific combination of a lipophilic 5-tert-butyl and an uncharged 7-imidazole is predicted to favor membrane permeation over more polar 7-substituted comparators, though this remains to be experimentally validated.

Drug-Likeness CNS Drug Discovery Physicochemical Property Prediction

Differentiation through Synthetic Tractability and Analoging Potential vs. Complex Tricyclic Derivatives

The target compound's structure is synthetically accessible via successive nucleophilic substitution or condensation reactions, as described for related 7-(imidazol-1-yl)pyrazolo[1,5-a]pyrimidines [1]. This contrasts with tricyclic pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine CRF1 antagonists, which, while potent (e.g., compound 5 showed oral efficacy in the Elevated Plus Maze test in rats [2]), require more complex synthetic routes, limiting the throughput of analog generation. The bicyclic core with a monocyclic 7-imidazole offers a superior balance of complexity and synthetic tractability, enabling rapid exploration of SAR at the imidazole 2-, 4-, and 5-positions compared to fused tricyclic systems.

Synthetic Chemistry Lead Optimization Parallel Synthesis

High-Impact Application Scenarios for Procuring 1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-imidazole


Building a Proprietary Kinase Selectivity Panel via 7-Imidazole SAR Exploration

The compound is best deployed as the parent scaffold in a novel chemical series targeting kinases (e.g., PI3Kδ or MAP4K2), where the unsubstituted imidazole at the 7-position allows systematic exploration of substitution effects on isoform selectivity. Based on class-level evidence showing that pyrazolo[1,5-a]pyrimidine 7-substituents drastically alter PI3K isoform selectivity (e.g., PI3Kβ/δ = 1415 for a benzimidazole analog [1]), procuring this compound enables a medicinal chemistry team to establish a baseline selectivity profile that its 2-alkyl-imidazole or piperazine analogs cannot provide.

CNS Penetrant Lead Generation for CRF1 or mGlu Receptor Antagonism

For CNS drug discovery programs targeting CRF1 receptors or metabotropic glutamate receptors, the compound's predicted favorable physicochemical profile (low tPSA, moderate-high cLogP) positions it as a brain-penetrant lead candidate. While class-leading CRF1 antagonists like compound 5 from the Saito et al. series demonstrated oral efficacy in rodent anxiety models [2], the target compound's simpler imidazole substitution may offer distinct pharmacokinetic advantages that warrant procurement for comparative in vivo PK studies.

Negative Control Compound for Phenotypic Screening

Given the absence of reported bioactivity data, this compound may serve as a structurally matched negative control for phenotypic screening campaigns involving pyrazolo[1,5-a]pyrimidine-based bioactive molecules. Its procurement is justified when a screening cascade requires a compound that retains the core scaffold's physicochemical properties but is expected to be inactive against the primary target, based on SAR knowledge that the 7-position imidazole is not optimized for potency [1][2].

Quote Request

Request a Quote for 1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.